molecular formula C10H10ClN3O B11885867 6-Chloro-3-(dimethylamino)quinazolin-4(3H)-one CAS No. 89804-95-5

6-Chloro-3-(dimethylamino)quinazolin-4(3H)-one

Cat. No.: B11885867
CAS No.: 89804-95-5
M. Wt: 223.66 g/mol
InChI Key: YZCMZORVJGOHJZ-UHFFFAOYSA-N
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Description

6-Chloro-3-(dimethylamino)quinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(dimethylamino)quinazolin-4(3H)-one typically involves the following steps:

    Starting Material: The synthesis begins with 2-amino-5-chlorobenzonitrile.

    Cyclization: The starting material undergoes cyclization with formamide under acidic conditions to form 6-chloroquinazolin-4(3H)-one.

    Dimethylation: The final step involves the dimethylation of the amino group using dimethylamine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(dimethylamino)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert it into different quinazoline derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base like potassium carbonate and a suitable solvent such as dimethylformamide.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Various reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with different functional groups.

Scientific Research Applications

6-Chloro-3-(dimethylamino)quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(dimethylamino)quinazolin-4(3H)-one involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes or receptors involved in disease pathways.

    Pathways Involved: The compound can modulate signaling pathways, leading to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloroquinazolin-4(3H)-one: Lacks the dimethylamino group.

    3-(Dimethylamino)quinazolin-4(3H)-one: Lacks the chlorine atom.

    Quinazoline: The parent compound without any substitutions.

Uniqueness

6-Chloro-3-(dimethylamino)quinazolin-4(3H)-one is unique due to the presence of both the chlorine atom and the dimethylamino group, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

89804-95-5

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

6-chloro-3-(dimethylamino)quinazolin-4-one

InChI

InChI=1S/C10H10ClN3O/c1-13(2)14-6-12-9-4-3-7(11)5-8(9)10(14)15/h3-6H,1-2H3

InChI Key

YZCMZORVJGOHJZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)N1C=NC2=C(C1=O)C=C(C=C2)Cl

Origin of Product

United States

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